molecular formula C6H4ClN3O B7967899 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Cat. No.: B7967899
M. Wt: 169.57 g/mol
InChI Key: KZDGMBIFOZKEAK-UHFFFAOYSA-N
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Description

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a heterocyclic compound with a unique structure that includes a pyrrolo-pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol typically involves the chlorination of pyrrolo[3,2-d]pyrimidin-6-ol. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, followed by neutralization with a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrrolo[3,2-d]pyrimidine derivative .

Scientific Research Applications

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol primarily involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways that are essential for cell proliferation and survival, making it a valuable compound in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This structural feature enhances its binding affinity to kinase enzymes, making it a more potent inhibitor compared to its analogs .

Properties

IUPAC Name

4-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDGMBIFOZKEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=N2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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